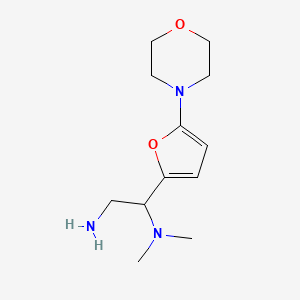
N1,N1-dimethyl-1-(5-morpholinofuran-2-yl)ethane-1,2-diamine
Description
N1,N1-dimethyl-1-(5-morpholinofuran-2-yl)ethane-1,2-diamine is a chemical compound with a complex structure that includes a furan ring and a morpholine group
Properties
Molecular Formula |
C12H21N3O2 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-morpholin-4-ylfuran-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3O2/c1-14(2)10(9-13)11-3-4-12(17-11)15-5-7-16-8-6-15/h3-4,10H,5-9,13H2,1-2H3 |
InChI Key |
ATYONGGWGLKPTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(O1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-1-(5-morpholinofuran-2-yl)ethane-1,2-diamine typically involves the reaction of furan derivatives with morpholine and ethane-1,2-diamine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-1-(5-morpholinofuran-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the furan ring or the morpholine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
N1,N1-dimethyl-1-(5-morpholinofuran-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-1-(5-morpholinofuran-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N1,N1-diethyl-1-furan-2-yl-ethane-1,2-diamine: Similar structure but with ethyl groups instead of methyl groups.
N1,N1-dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: Similar structure but with a phenyl group instead of a furan ring.
Uniqueness
N1,N1-dimethyl-1-(5-morpholinofuran-2-yl)ethane-1,2-diamine is unique due to the presence of both a furan ring and a morpholine group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


